molecular formula S B047105 Sulfur CAS No. 7704-34-9

Sulfur

Cat. No.: B047105
CAS No.: 7704-34-9
M. Wt: 32.07 g/mol
InChI Key: NINIDFKCEFEMDL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Sulfur, also known as “Aquilite”, “Asulfa-Supra”, “Agri-Sul”, “AN-Sulfur Colloid Kit”, or “231-722-6”, primarily targets the skin surface . It is used in various cosmetic preparations for its keratolytic, antifungal, and antibacterial properties .

Mode of Action

It is known that its effectiveness depends on its direct interaction with the skin surface . The smaller the particle size, the better the effect . This compound is converted to hydrogen sulfide (H2S) through reduction, partly by bacteria . H2S has a lethal action on bacteria (possibly including Propionibacterium acnes which plays a role in acne), fungi, and parasites such as scabies mites .

Biochemical Pathways

This compound acts as a keratolytic agent, reducing the production of keratin, a sticky skin protein. This helps skin cells shed from the skin, helping to clear and prevent clogged pores . It also has antibacterial activity .

Pharmacokinetics

The pharmacokinetics of this compound largely depend on its form and route of administration. When applied topically, this compound’s effectiveness depends on its direct interaction with the skin surface . The United States Pharmacopeia lists two types of this compound, sublimed and precipitated. The latter one has a smaller particle size and counts as a superior version .

Result of Action

The result of this compound’s action is the reduction of inflammation-related skin diseases such as acne, rosacea, and seborrheic dermatitis . It also has an antibacterial effect, which can help in reducing bacterial skin infections .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effectiveness of this compound depends on its direct interaction with the skin surface, meaning the smaller the particle size, the better the effect . Therefore, the formulation and method of application can significantly impact this compound’s efficacy.

Biochemical Analysis

Biochemical Properties

Sulfur is involved in the formation of proteins and is present in the amino acids methionine and cysteine . It is mainly used as a precursor to other chemicals such as sulfuric acid . This compound at oxidation states below +6 is unstable, and the free energy for further oxidation is high .

Cellular Effects

This compound influences cell function by participating in the formation of disulfide bonds, which are crucial for the tertiary structure of proteins. These bonds contribute to the stability of proteins, thereby influencing cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in the formation of covalent bonds, particularly disulfide bonds in proteins. These bonds can influence the activity of enzymes and other proteins, potentially leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the stability of this compound-containing compounds can vary depending on environmental conditions. This compound is also involved in various degradation processes, contributing to the long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, this compound-containing compounds like methionine are essential in the diet, but an excess can be toxic. Therefore, it’s crucial to maintain an appropriate balance .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a component of the amino acids cysteine and methionine, which are involved in protein synthesis. This compound is also a part of vitamins such as thiamine and biotin, which play essential roles in energy metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of this compound-containing amino acids and other compounds. It can be incorporated into organic compounds through the process of this compound assimilation, which involves the uptake of sulfate ions from the environment, reduction to sulfide, and incorporation into cysteine .

Subcellular Localization

This compound, as a part of this compound-containing amino acids, can be found in various subcellular compartments where these amino acids are involved in protein synthesis. For instance, the endoplasmic reticulum and the Golgi apparatus, where protein folding and processing occur, are sites of high cysteine utilization, reflecting the importance of disulfide bond formation in these processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfur can be prepared through several methods. One common method involves the combustion of this compound-containing materials to produce this compound dioxide (SO₂), which is then converted to this compound trioxide (SO₃) and subsequently to sulfuric acid (H₂SO₄) through the Contact Process . This process involves the following steps:

    Burning this compound or sulfide compounds: this compound or sulfide compounds are burnt in air to produce this compound dioxide gas.

    Conversion of this compound dioxide to this compound trioxide: this compound dioxide is oxidized to this compound trioxide using a catalyst such as vanadium pentoxide (V₂O₅) at high temperatures.

    Conversion of this compound trioxide to sulfuric acid: this compound trioxide is absorbed in concentrated sulfuric acid to form oleum, which is then diluted with water to produce sulfuric acid.

Industrial Production Methods: In industrial settings, this compound is often obtained as a by-product from the desulfurization of petroleum and natural gas. This this compound is then purified and used in various applications .

Chemical Reactions Analysis

Sulfur undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions .

Oxidation:

  • This compound reacts with oxygen to form this compound dioxide (SO₂) and this compound trioxide (SO₃):

    S+O2SO2\text{S} + \text{O}_2 \rightarrow \text{SO}_2 S+O2​→SO2​

    2SO2+O22SO32\text{SO}_2 + \text{O}_2 \rightarrow 2\text{SO}_3 2SO2​+O2​→2SO3​

Reduction:

  • This compound can be reduced to hydrogen sulfide (H₂S) by reacting with hydrogen:

    S8+8H28H2S\text{S}_8 + 8\text{H}_2 \rightarrow 8\text{H}_2\text{S} S8​+8H2​→8H2​S

Substitution:

  • This compound reacts with halogens to form this compound halides, such as this compound hexafluoride (SF₆) and this compound dichloride (SCl₂):

    S+3F2SF6\text{S} + 3\text{F}_2 \rightarrow \text{SF}_6 S+3F2​→SF6​

    S+Cl2SCl2\text{S} + \text{Cl}_2 \rightarrow \text{SCl}_2 S+Cl2​→SCl2​

Common Reagents and Conditions:

    Oxidizing agents: Oxygen, chlorine

    Reducing agents: Hydrogen

    Catalysts: Vanadium pentoxide (V₂O₅) for oxidation reactions

Major Products:

  • This compound dioxide (SO₂), this compound trioxide (SO₃), hydrogen sulfide (H₂S), this compound hexafluoride (SF₆), this compound dichloride (SCl₂)

Comparison with Similar Compounds

    Selenium (Se): Similar to sulfur, selenium is used in the synthesis of various compounds and has applications in electronics and medicine.

    Tellurium (Te): Tellurium is used in metallurgy and as a semiconductor material.

Uniqueness of this compound:

Properties

IUPAC Name

sulfur
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINIDFKCEFEMDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[S]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

S
Record name SULFUR
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Related CAS

9035-99-8
Record name Sulfur, homopolymer
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DSSTOX Substance ID

DTXSID9034941
Record name Sulfur
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Molecular Weight

32.07 g/mol
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Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Water or Solvent Wet Solid; Water or Solvent Wet Solid, Pale yellow crystals or powder with faint odor of rotten eggs; [CAMEO], YELLOW SOLID IN VARIOUS FORMS.
Record name Sulfur
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Record name SULFUR
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Boiling Point

445 °C
Record name SULFUR
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Flash Point

160 °C c.c.
Record name SULFUR
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Solubility

Solubility in water: none
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Density

2.1 g/cm³
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CAS No.

7704-34-9
Record name Sulfur
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Melting Point

120 °C (amorphous)
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Synthesis routes and methods I

Procedure details

Sodium 2,4-dinitrophenolate is prepared from 202.6 parts of 2,4-dinitrochlorobenzene in accordance with the statements of Example 1. 92 parts of ammonium chloride are added to the suspension of the 2,4-dinitrophenolate at 70° C., a pH value of 7.1 being established. 290.4 parts of 31.9% strength aqueous hydrosulphide solution are then added in the course of about 20 minutes, whilst stirring and monitoring the pH value. The pH value is reduced from 8.4 to 8.0 by adding a further 92 parts of ammonium chloride, and a further 290.4 parts of 31.9% strength hydrosulphide solution are then added at 70° to 75° C. in the course of about 20 minutes. The pH value thereby rises to 8.4. The reaction mixture is then subsequently stirred at about 70° C. for about 45 minutes. It is cooled to 15° to 20° C., 35 parts of sodium sulphite are added, followed by about 230 parts of 30% strength aqueous hydrochloric acid, in order to adjust the pH to 5. The sulphur-containing 2-amino-4-nitrophenol suspension is subsequently stirred at 5° to 10° C. for about 11/2 hours and is then filtered. 438.4 parts of a 34% strength aqueous paste of 2-amino-4-nitrophenol with a sulphur content of about 19% are obtained. This sulphur-containing filter cake is introduced into a solution of 53 parts of sodium carbonate in 400 parts of water. The mixture is warmed to about 55° to 60° C. and the sulphur is removed from the solution of sodium 2-amino-4-nitrophenolate by filtration. The filtrate is then cooled to about 20° C. and adjusted to pH 5 with about 107 parts of 30% strength aqueous hydrochloric acid. After cooling the mixture to about 5° C., it is filtered. 344 parts of a 42.1% strength aqueous press cake of 2-amino-4-nitrophenol, corresponding to 144.8 parts of 100% pure 2-amino-4-nitrophenol, are obtained. Yield: 94% of theory, relative to 2,4-dinitrochlorobenzene.
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Synthesis routes and methods II

Procedure details

In accordance with the present invention, a small quantity of water is added and dissolved into the reaction solution prior to or in the H2S reactor. As utilized throughout this specification, the term "water" encompasses fresh water, tap water, deionized water, water free of acidic components, etc. The amount of water added to the reaction solution is from about 0.5 to about 5.0 moles of water to moles of anthraquinone, more preferably from about 0.75 to about 2.0, and most preferably from about 1.0 to about 1.5. The addition of water to the reaction solution results in an unexpected increase in the recovery of sulfur formed during the conversion of hydrogen sulfide and anthraquinone to sulfur and anthrahydroquinone. While it is not exactly understood why the addition of water to the reaction solution increases the amount of sulfur which can be recovered from the reaction solution, it is believed that the addition of a small amount of water to the reaction solution likely limits the total solution solubility and water is selectively solubilized over sulfur, i.e. S8.
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Synthesis routes and methods III

Procedure details

The mill base is prepared by milling a mixture of Sulphur (30%), Zinc sulphate monohydrate (50%) and Magnesium sulphate monohydrate (10%) Naphthalene sulfonate condensate (Tammol DN) (4%) Lignin sulfonate (Reax 100) (5%), and Napthalene sulfonate (1%) and the mixture is spray granulated as in Example 1 to get water dispersible granules of Sulphur 30%+Zinc Sulphate 50%+Magnesium sulphate 10%.
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Synthesis routes and methods IV

Procedure details

The mill base is prepared by milling a mixture of Sulphur(30%), Zinc sulphate monohydrate (55%) and Manganese sulphate monohydrate (11%) Naphthalene sulfonate condensate (Tammol DN) (1.6%), Lignin sulfonate (Reax 100) (1%) and Napthalene sulfonate (0.5%) and is spray granulated as in Example 1 to get water dispersible granules of Sulphur 30%+Zinc Sulphate 55%+Manganese sulphate 11%.
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